molecular formula C4H6N2S B13029005 Methyl N-cyanoethanimidothioate

Methyl N-cyanoethanimidothioate

Cat. No.: B13029005
M. Wt: 114.17 g/mol
InChI Key: DDIRHXYBUSOLTG-UHFFFAOYSA-N
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Description

Methyl N-cyanoethanimidothioate (CAS No. 52378-40-2), also known as Cimetidine Impurity A, is a sulfur-containing organic compound with the molecular formula C₁₀H₁₅N₅S₂ and a molecular weight of 269.39 g/mol . It is structurally characterized by a cyano group (-CN) and a thioimidate functional group (S-C=N-), which confer unique reactivity and stability. This compound is primarily utilized as a pharmaceutical secondary standard for quality control in drug manufacturing, particularly in the analysis of cimetidine (an H₂ receptor antagonist used to treat gastrointestinal disorders). Its role as a reference material underscores the need for high purity and precise synthesis protocols .

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

methyl N-cyanoethanimidothioate

InChI

InChI=1S/C4H6N2S/c1-4(7-2)6-3-5/h1-2H3

InChI Key

DDIRHXYBUSOLTG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC#N)SC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyanoethanimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include arylamines, alkylamines, and methyl cyanoacetate. Reaction conditions often involve refluxing in ethanol or stirring without solvent at elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrimidinones and purine analogues .

Mechanism of Action

The mechanism of action of methyl N-cyanoethanimidothioate involves its interaction with various molecular targets. The cyano group and thioamide group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl N-cyanoethanimidothioate vs. Methomyl

Methomyl (CAS No. 16752-77-5), formally named Methyl N-[(methylcarbamoyl)oxy]ethanimidothioate, shares a thioimidate backbone with the target compound but differs in its functional groups and applications.

Structural and Functional Differences
  • Functional Groups: this compound: Contains a cyano group (-CN) and a methylthio group (-S-CH₃). Methomyl: Features a carbamoyloxy group (-O-C(O)-N(CH₃)) instead of a cyano group .
  • Molecular Formula: this compound: C₁₀H₁₅N₅S₂ . Methomyl: C₅H₁₀N₂O₂S (derived from PubChem data referenced in ).
Data Table: Key Comparisons
Parameter This compound Methomyl
CAS Number 52378-40-2 16752-77-5
Molecular Formula C₁₀H₁₅N₅S₂ C₅H₁₀N₂O₂S
Molecular Weight 269.39 g/mol 162.21 g/mol
Key Functional Groups Cyano, thioimidate Carbamoyloxy, thioimidate
Primary Use Pharmaceutical reference standard Insecticide
Toxicity Limited data; handled as standard Highly toxic (acetylcholinesterase inhibitor)

Comparison with Other Thioimidate Derivatives

While direct structural analogs are sparse in the provided evidence, compounds like N,N-Diisopropyl-β-aminoethane thiol (CAS 4261-68-1) from share sulfur-containing functional groups but lack the thioimidate backbone. Such compounds are typically used in organic synthesis or as ligands, highlighting the unique role of this compound in pharmaceuticals .

Research Findings and Implications

  • Synthetic Pathways: this compound is synthesized via nucleophilic substitution reactions involving cyanamide derivatives, whereas Methomyl is produced through carbamate esterification .
  • Stability: The cyano group in this compound enhances stability under acidic conditions compared to Methomyl, which hydrolyzes rapidly in alkaline environments .
  • Regulatory Status: Methomyl’s high toxicity necessitates strict regulatory controls, while this compound is regulated primarily for pharmaceutical quality assurance .

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